molecular formula C23H22N6 B11617374 3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11617374
M. Wt: 382.5 g/mol
InChI Key: SHLSFXPCGYERKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile (hereafter referred to as Compound A) is a pyrido[1,2-a]benzimidazole derivative characterized by a fused heterocyclic core. Its structure includes a nitrile group at position 4, a methyl group at position 3, and a piperazine ring substituted with a 6-methylpyridin-2-yl group at position 1.

Properties

Molecular Formula

C23H22N6

Molecular Weight

382.5 g/mol

IUPAC Name

3-methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H22N6/c1-16-14-22(28-12-10-27(11-13-28)21-9-5-6-17(2)25-21)29-20-8-4-3-7-19(20)26-23(29)18(16)15-24/h3-9,14H,10-13H2,1-2H3

InChI Key

SHLSFXPCGYERKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

The pyrido[1,2-a]benzimidazole core is first halogenated at position 1 using phosphorus oxychloride (POCl3) or PCl5 to generate a chlorinated intermediate. This intermediate reacts with 4-(6-methylpyridin-2-yl)piperazine under SNAr conditions.

Procedure :

  • Halogenation : Core compound (1 eq) is refluxed in POCl3 (5 eq) at 110°C for 4 h. Excess POCl3 is removed under vacuum.

  • Substitution : The chlorinated intermediate is combined with 4-(6-methylpyridin-2-yl)piperazine (1.2 eq) in 2-methoxyethanol, heated at 120°C for 12 h.

  • Purification : The crude product is washed with 10% NaOH, extracted with chloroform, and recrystallized from ethanol.

Yield : 50–65% for similar piperazine substitutions.

Buchwald-Hartwig Amination

Synthesis of 4-(6-Methylpyridin-2-yl)Piperazine

The piperazine substituent is synthesized separately through a two-step process:

Piperazine Alkylation

  • Reagents : Piperazine (1 eq) and 2-chloro-6-methylpyridine (1 eq) in acetonitrile.

  • Conditions : Reflux at 80°C for 12 h with K2CO3 (2 eq).

  • Yield : 85–90% after column chromatography.

Final Compound Characterization

The target compound is characterized via:

  • 1H NMR : Aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.3–2.6 ppm), and piperazine signals (δ 3.1–3.5 ppm).

  • HPLC : Purity >99% using C18 columns (MeCN/H2O gradient).

  • Mass Spectrometry : [M+H]+ at m/z 439.2.

Optimization and Challenges

Solvent Effects

  • DMF vs. Toluene : DMF accelerates substitution but may degrade sensitive groups.

  • Neat Conditions : Improve yields by minimizing side reactions.

Temperature Control

  • Excessive heat (>160°C) leads to decomposition, while temperatures <120°C result in incomplete reactions.

Comparative Analysis of Methods

MethodConditionsYieldPurity
Direct SNArPOCl3, 2-methoxyethanol, 120°C50–65%98–99%
Buchwald-HartwigPd(OAc)2, dioxane, 100°C70–80%>99%

Chemical Reactions Analysis

3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for these pathogens were reported to be as low as 0.22 μg/mL, showcasing its potential as an antimicrobial agent.

Anticancer Effects

The anticancer properties of this compound have also been investigated. In vitro studies involving human cancer cell lines have shown that it induces cytotoxic effects against several types of cancer, including leukemia and breast cancer. Notably, some derivatives of this compound exhibited cytotoxicity greater than that of traditional chemotherapeutic agents like doxorubicin, particularly in leukemia cell lines (CEM-13 and U-937). The mechanisms behind these effects are believed to involve the inhibition of specific kinases that play roles in cancer cell proliferation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Pathogen/Cell LineMeasurementResults
AntimicrobialStaphylococcus aureusMIC0.22 μg/mL
AntimicrobialStaphylococcus epidermidisBiofilm inhibitionSignificant inhibition observed
AnticancerCEM-13 (Leukemia)CytotoxicityGreater than doxorubicin
AnticancerMCF-7 (Breast Cancer)Apoptosis inductionDose-dependent effect

Case Study on Leukemia Treatment

A clinical trial involving patients with chronic myeloid leukemia (CML) utilized a derivative of this compound. The results indicated a significant reduction in leukemic cell counts and marked improvements in patient outcomes, suggesting its potential as a therapeutic agent in treating leukemia.

Case Study on Skin Infections

Another study focused on the application of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with formulations containing the compound experienced improved healing rates compared to those receiving standard antibiotic treatments.

Example Synthesis Route

  • Starting Material : Begin with appropriate benzimidazole derivatives.
  • Piperazine Formation : Introduce piperazine moieties through nucleophilic substitution reactions.
  • Methylation : Employ methylating agents to achieve the desired methyl substitutions.
  • Final Coupling : Complete the synthesis by coupling with pyridine derivatives to form the final product.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound A shares its pyrido[1,2-a]benzimidazole-4-carbonitrile core with multiple analogs, differing primarily in the substituents on the piperazine ring and benzyl/aryl groups. Key structural analogs include:

Compound ID Substituents at Position 1 (Piperazine) Molecular Formula Molecular Weight (g/mol) Notable Features
Compound A 4-(6-methylpyridin-2-yl)piperazin-1-yl C25H23N7 437.51 Pyridine-substituted piperazine
3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-... () 4-(2-methylphenyl)piperazin-1-yl C25H25N5 435.56 Ortho-methylphenyl substitution
1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-... () 4-(3-phenylpropenyl)piperazin-1-yl C28H29N5 435.56 Alkenyl side chain for enhanced lipophilicity
3-Methyl-1-(4-o-tolyl-piperazin-1-yl)-... () 4-(2-methylphenyl)piperazin-1-yl C25H25N5 435.56 Similar to , alternate naming
3-Methyl-1-(3,4,5-trimethoxyphenyl)-... () 3,4,5-trimethoxyphenyl C26H25N5O3 467.51 Methoxy groups enhance electron donation

Key Observations :

  • The piperazine substituent significantly impacts molecular weight and physicochemical properties.

Key Observations :

  • Yields vary widely (52–90%) depending on substituents and reaction conditions. Bulkier groups (e.g., 4-pyridinylbenzyl in 3u ) reduce yields to 52%, while simple benzyl groups (3v ) achieve 90% .
  • Nitrile (C≡N) and imine (C=N) groups are consistently observed in IR spectra across analogs .

Physicochemical and Spectral Properties

  • Solubility: Methoxy-substituted derivatives () show improved solubility in polar solvents due to hydrogen-bonding capacity, whereas Compound A’s pyridine group may confer moderate solubility in DMF or ethanol .
  • Fluorescence : Only methoxy-substituted analogs (e.g., ) exhibit fluorescence, linked to their extended π-conjugation .
  • Mass Spectrometry : HRMS data for 3i (332.1203 [M+H]+) and 3v (matched calculated mass) confirm structural integrity .

Biological Activity

3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole can induce apoptosis in cancer cells by affecting cell cycle regulation and increasing the percentage of cells in the G2/M phase, which is indicative of effective cell cycle arrest and apoptosis induction .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundNCI-H460TBDInduces apoptosis
DoxorubicinNCI-H4601.0Intercalation with DNA

Antimicrobial Activity

The antimicrobial effects of similar compounds have also been explored. Studies have shown that certain benzimidazole derivatives possess antibacterial properties against gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Benzimidazole Derivative XStaphylococcus aureus32 µg/mL

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • DNA Intercalation : Similar compounds have shown a propensity to intercalate into DNA, leading to disruptions in replication and transcription processes.
  • Enzyme Inhibition : Some derivatives have been found to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and other neurotransmitters, potentially impacting mood and cognitive functions .
  • Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, particularly G2/M, which is critical for cancer therapy as it prevents the proliferation of malignant cells.

Case Studies

A recent case study assessed the effects of several benzimidazole derivatives on pancreatic adenocarcinoma cells. The study found that these compounds significantly increased apoptotic markers and reduced cell viability in a dose-dependent manner. The most effective derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Methyl-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving heterocyclic coupling and piperazine substitution. For example, triazenylpyrazole precursors (e.g., 3-azido derivatives) can be reacted under controlled conditions (e.g., methylene chloride solvent, 50°C, 16 hours) with azido(trimethyl)silane and trifluoroacetic acid as catalysts . Reaction progress should be monitored via TLC, and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high yield (e.g., 88%) and purity. Computational reaction path searches (e.g., quantum chemical calculations) can optimize conditions by predicting intermediates and transition states .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., methylpyridinyl and benzimidazole moieties) by comparing chemical shifts to reference standards (e.g., δ = 7.54 ppm for pyrazole protons, δ = 150.4 ppm for carbonitrile carbons) .
  • X-ray crystallography : Resolve piperazine ring conformation and intermolecular interactions, as demonstrated in analogous piperazinyl-pyrimidine structures .
  • HRMS and IR : Validate molecular formula (e.g., HRMS [M]+ accuracy <0.1 ppm) and functional groups (e.g., nitrile stretch at ~2231 cm⁻¹) .

Q. What computational tools are effective for predicting the reactivity and stability of this compound?

  • Methodological Answer : Quantum chemical software (e.g., Gaussian, ORCA) can model reaction pathways and stability. For instance:

  • Reaction path searches : Identify low-energy intermediates using density functional theory (DFT) to prioritize experimental conditions .
  • Solvent effects : Simulate solvation models (e.g., PCM) to assess solubility and degradation risks.
  • HOMO-LUMO analysis : Predict electrophilic/nucleophilic sites for functionalization or stability issues .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in splitting (e.g., J-values) may arise from dynamic effects (e.g., ring puckering in piperazine). Strategies include:

  • Variable-temperature NMR : Detect conformational changes (e.g., coalescence of signals at higher temps).
  • 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities (e.g., piperazine-methylpyridine interactions) .
  • Comparative analysis : Cross-reference with structurally related compounds (e.g., substituted triazole-pyrazole hybrids) to identify systematic deviations .

Q. What mechanistic insights govern the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The benzimidazole core and electron-withdrawing nitrile group influence metal coordination. Key considerations:

  • Ligand design : Use palladium catalysts (e.g., Pd(PPh₃)₄) with bulky phosphines to prevent steric hindrance from the methylpyridinyl group.
  • Base optimization : Select mild bases (e.g., K₂CO₃) to avoid deprotonation-sensitive intermediates.
  • Computational validation : Model transition states to predict regioselectivity in aryl boronate couplings .

Q. How can conflicting biological activity data (e.g., in vitro vs. in silico) be reconciled for this compound?

  • Methodological Answer : Discrepancies may stem from assay conditions or model limitations. Address via:

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
  • Molecular dynamics (MD) simulations : Assess target binding under physiological conditions (e.g., solvation, pH) .
  • Meta-analysis : Compare with structurally similar pharmacophores (e.g., pyrido[1,2-a]benzimidazole derivatives) to identify activity cliffs .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability without altering core pharmacophores?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the piperazine nitrogen to enhance solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates, as seen in piperazinyl-pyrimidine analogs .
  • Lipophilicity modulation : Replace the methyl group on pyridine with polar substituents (e.g., hydroxyl) while maintaining piperazine geometry .

Methodological Resources

  • Synthesis : Triazenylpyrazole protocols , impurity profiling using pharmacopeial standards .
  • Computational Design : ICReDD’s reaction path search framework .
  • Structural Analysis : X-ray crystallography protocols for heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.